2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are key components of biological molecules like DNA and RNA . The molecule also has a thioether group (-S-) and an amide group (-CONH-), which are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the introduction of the various substituents. One common method for synthesizing pyrimidines involves cyclization reactions . The thioether and amide groups could be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis reactions, while the thioether group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Central Nervous System Depressant Activity
Research conducted by Manjunath et al. (1997) on derivatives of pyrimidin-4-ones, similar in structure to the compound , demonstrated significant sedative action, indicating potential applications in the treatment of disorders related to central nervous system activity (Manjunath et al., 1997).
Antimicrobial and Antioxidant Potential
A study by Kumar et al. (2011) explored the antimicrobial and antioxidant potential of quinazoline-4(3H)-ones, which share a similar structural framework with the compound . These compounds showed potent inhibitory action against various bacterial strains and also exhibited significant antioxidant properties (Kumar et al., 2011).
Potential Antiasthma Agents
In a study by Medwid et al. (1990), the synthesis of triazolo[1,5-c]pyrimidines was undertaken, and these compounds were found to be active as mediator release inhibitors, suggesting potential applications in treating asthma (Medwid et al., 1990).
Antibacterial and Antifungal Activity
Pagadala et al. (2012) synthesized new series of β-lactams, structurally related to the compound , and evaluated them for their antibacterial and antifungal activity. The compounds displayed varying degrees of microbial inhibition (Pagadala et al., 2012).
Antiproliferative Activity
Atapour-Mashhad et al. (2017) reported on the synthesis of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds were evaluated for their antiproliferative activity, particularly on human breast cancer cell lines, showing significant potential in cancer treatment (Atapour-Mashhad et al., 2017).
In Vitro Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues and evaluated them for their in vitro antimicrobial and antitubercular activities. These compounds showed promising antibacterial and antitubercular effects, suggesting their potential in treating infectious diseases (Chandrashekaraiah et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-27(16-7-5-4-6-8-16)17(30)13-33-21-18-20(28(2)23(32)29(3)22(18)31)25-19(26-21)14-9-11-15(24)12-10-14/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSORZQJAEHZHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)Cl)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide |
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